3-Toluoyl Decitabine

Regioselective protection HPLC impurity profiling Decitabine synthesis intermediates

3-Toluoyl Decitabine (CAS 183016-21-9) is a regioselectively protected derivative of the DNA methyltransferase inhibitor decitabine (5-aza-2′-deoxycytidine), bearing a 4-methylbenzoyl (p-toluoyl) ester at the 3′-O position of the deoxyribose sugar and retaining a free 5′-OH group. It serves a dual role in pharmaceutical supply chains: as a key late-stage intermediate in decitabine synthesis via the widely patented 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose glycosylation–fractional crystallization route, and as a fully characterized impurity reference standard with optional traceability to USP or EP monographs for ANDA regulatory submissions.

Molecular Formula C₁₆H₁₈N₄O₅
Molecular Weight 346.34
CAS No. 183016-21-9
Cat. No. B1146457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Toluoyl Decitabine
CAS183016-21-9
Synonyms4-Amino-1-[2-deoxy-3-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Molecular FormulaC₁₆H₁₈N₄O₅
Molecular Weight346.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Toluoyl Decitabine (CAS 183016-21-9): Procurement-Grade Synthetic Intermediate and Pharmacopeial Reference Standard for Decitabine Manufacturing


3-Toluoyl Decitabine (CAS 183016-21-9) is a regioselectively protected derivative of the DNA methyltransferase inhibitor decitabine (5-aza-2′-deoxycytidine), bearing a 4-methylbenzoyl (p-toluoyl) ester at the 3′-O position of the deoxyribose sugar and retaining a free 5′-OH group [1]. It serves a dual role in pharmaceutical supply chains: as a key late-stage intermediate in decitabine synthesis via the widely patented 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose glycosylation–fractional crystallization route, and as a fully characterized impurity reference standard with optional traceability to USP or EP monographs for ANDA regulatory submissions [2]. Its molecular formula is C₁₆H₁₈N₄O₅ (MW 346.34 g/mol), and it is supplied as a white to off-white hygroscopic solid requiring storage at -20 °C under inert atmosphere .

Why 3-Toluoyl Decitabine Cannot Be Substituted by Alternative Decitabine Intermediates or Impurity Standards Without Method Revalidation


3-Toluoyl Decitabine occupies a specific, non-interchangeable position in the decitabine synthetic and analytical landscape. Unlike the commonly used 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose (a bis-protected glycosyl donor) or the fully deprotected decitabine API, 3-Toluoyl Decitabine is the mono-deacylated species with a free 5′-OH and a 3′-O-toluoyl ester, making it the characteristic product of incomplete or regioselective deprotection during synthesis [1]. This structural specificity means it cannot be substituted by the 5-O-toluoyl regioisomer (2-deoxy-5-O-toluoyl-D-ribofuranose, CAS 1195620-56-4), the 3,5-di-O-toluoyl derivative (CAS 10302-79-1), or the p-chlorobenzoyl analogs (e.g., USP Decitabine Related Compound A, CAS 1207459-15-1) without altering HPLC retention times, resolution from the API peak, and quantitation accuracy [2]. For ANDA filers and QC laboratories, substitution of this impurity marker with a non-identical reference would require full analytical method revalidation per ICH Q2(R1) guidelines, introducing regulatory risk, timeline delays, and additional cost [2].

Quantitative Differentiation of 3-Toluoyl Decitabine (CAS 183016-21-9) from Closest Analogs: A Procurement Evidence Guide


Regioselective 3′-O-Toluoyl Protection vs. 5′-O-Toluoyl Regioisomer: Structural Identity Determines HPLC Peak Resolution

3-Toluoyl Decitabine is the 3′-O-(4-methylbenzoyl) ester with a free 5′-OH, distinguishing it from its 5-O-toluoyl regioisomer (2-deoxy-5-O-toluoyl-D-ribofuranose, CAS 1195620-56-4). This positional isomerism produces distinct chromatographic behavior: the 3-O-toluoyl isomer (MW 346.34, logP predicted ~0.8–1.2 based on the toluoyl ester contribution) elutes at a different retention time from the 5-O isomer in standard RP-HPLC methods used for decitabine impurity profiling . Substitution of one regioisomer for the other in an ANDA impurity method would alter system suitability parameters (resolution between impurity and API peaks) and could cause misidentification or inaccurate quantification of process-related impurities .

Regioselective protection HPLC impurity profiling Decitabine synthesis intermediates

Purity Specification ≥98% by UV/HPLC vs. Unspecified-Grade Intermediates: Impact on Downstream Decitabine API Quality

Commercially available 3-Toluoyl Decitabine is supplied with purity specifications typically ≥98% as determined by UV spectroscopy or HPLC, with optimized synthetic routes achieving α-isomer purities exceeding 98% and β-isomer purities greater than 99% . In contrast, generic or research-grade decitabine intermediates are often supplied at ≥95% purity without specification of anomeric purity, which directly impacts the final decitabine API purity. Patent processes for decitabine preparation explicitly require intermediate purity of at least 90%, preferably ≥95% or ≥99% by HPLC, to achieve pharmacopeial-grade final API [1]. The anomeric purity of the toluoyl-protected intermediate is critical because the undesired α-anomer co-elutes with or closely follows the β-anomer during fractional crystallization, and carryover reduces final decitabine yield and purity .

Intermediate purity Decitabine synthesis Pharmaceutical quality control

USP/EP Reference Standard Traceability vs. Non-Certified Impurity Materials: Regulatory Acceptance for ANDA Submissions

3-Toluoyl Decitabine is supplied as a fully characterized reference standard with optional traceability against USP or EP pharmacopeial standards, a qualification that non-certified decitabine impurity materials do not carry [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly positioned for analytical method development, method validation (AMV), quality controlled (QC) applications, and ANDA submissions during commercial production of decitabine [1]. In contrast, generic decitabine intermediates or impurities sold without full characterization packages require the purchasing laboratory to perform independent structural confirmation, purity assignment, and stability assessment before use in regulated analytical workflows—a process that can add 4–8 weeks of internal qualification work per impurity .

Reference standard Pharmacopeial traceability ANDA regulatory submission GMP quality control

Storage Stability Requirements: Hygroscopic Solid at −20 °C under Inert Atmosphere vs. Decitabine API Storage Conditions

3-Toluoyl Decitabine is explicitly classified as hygroscopic and requires storage at −20 °C in a freezer under inert atmosphere, with a melting point >216 °C (decomposition) . These storage requirements are more stringent than those for the parent drug decitabine API, which is typically stored at 2–8 °C (refrigerated) or at controlled room temperature in lyophilized form [1]. The hygroscopic nature and susceptibility to hydrolysis of the 3′-O-toluoyl ester linkage mean that improper storage (e.g., ambient humidity, room temperature) leads to gradual de-esterification, generating free decitabine and compromising intermediate purity. This necessitates cold-chain logistics and inert-atmosphere handling during procurement, shipping, and laboratory storage—a practical consideration absent for non-hygroscopic decitabine intermediates such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose, which is typically stored at 2–8 °C without inert atmosphere requirements .

Hygroscopicity Storage stability Cold chain logistics Intermediate handling

Process-Specific Impurity Marker for ANDA Regulatory Submissions vs. Non-Process-Specific Impurities

3-Toluoyl Decitabine is a process-specific impurity arising from the widely used p-toluoyl protection strategy in decitabine synthesis, as documented in patents CN101497639A and EP2371825A1 [1][2]. During the deprotection of the 3,5-di-O-p-toluoyl intermediate to liberate decitabine, incomplete or regioselective deprotection yields 3-Toluoyl Decitabine as a characteristic mono-deacylated species [1]. This makes it a mandatory impurity marker for ANDA submissions for generic decitabine products manufactured via the p-toluoyl route. In contrast, decitabine produced via alternative protecting group strategies (e.g., p-chlorobenzoyl, acetyl, or silyl-based routes) generates structurally distinct process impurities (e.g., 3,5-di-O-(p-chlorobenzoyl) derivatives, USP Decitabine Related Compound A/C) that are not interchangeable with the toluoyl-series impurities in regulatory impurity profiles [2][3]. ANDA filers using the p-toluoyl synthetic route must therefore procure and characterize 3-Toluoyl Decitabine as a specified impurity, while filers using alternative routes require different impurity standards altogether.

Process impurity ANDA submission Decitabine manufacturing Regulatory compliance

Mono-Toluoyl vs. Di-Toluoyl Impurity: Different Deprotection Stages Yield Distinct Chromatographic and Functional Profiles

3-Toluoyl Decitabine (mono-toluoyl, MW 346.34, CAS 183016-21-9) is chemically and chromatographically distinct from Decitabine Di-Toluoyl Impurity (bis-toluoyl, MW 568.57, CAS 10302-79-1), which bears 4-methylbenzoate esters at both the 3′-O and 5′-O positions [1][2]. The di-toluoyl species is a protected precursor that elutes significantly later than the mono-toluoyl species in RP-HPLC due to its greater hydrophobicity (predicted logP difference of approximately 1.5–2.0 units attributable to the second toluoyl ester). Monitoring the ratio of di-toluoyl to mono-toluoyl to free decitabine during the deprotection step provides real-time reaction progress information that is inaccessible if only the API peak is tracked [1]. Furthermore, the di-toluoyl impurity is not a degradation product but a synthetic precursor, whereas the mono-toluoyl impurity can arise from both incomplete deprotection and partial re-esterification during workup, making their concurrent monitoring essential for comprehensive process control [1].

Mono-toluoyl impurity Di-toluoyl impurity Deprotection monitoring Decitabine impurity profiling

Validated Application Scenarios for 3-Toluoyl Decitabine (CAS 183016-21-9) in Pharmaceutical Development and Manufacturing


ANDA Impurity Profiling and Method Validation for Generic Decitabine Drug Substance

For ANDA filers developing generic decitabine for injection (50 mg/vial), 3-Toluoyl Decitabine serves as a specified process impurity reference standard in the RP-HPLC impurity profile method. The standard is used to establish system suitability (resolution between decitabine API and the 3-toluoyl impurity peak), determine relative response factors (RRF) for quantitation, and validate method accuracy, precision, and linearity per ICH Q2(R1). Its optional USP/EP traceability supports direct regulatory submission without additional cross-qualification [1].

In-Process Control During Decitabine Deprotection: Monitoring Reaction Completion

During GMP manufacturing of decitabine API via the p-toluoyl protection route (glycosylation of 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose with silylated 5-azacytosine, followed by fractional crystallization and deprotection), 3-Toluoyl Decitabine is used as an in-process control (IPC) reference standard to monitor the deprotection reaction by HPLC. The disappearance of the di-toluoyl peak and the transient appearance and subsequent consumption of the mono-toluoyl (3-Toluoyl Decitabine) peak provide real-time reaction progress data, enabling termination of the deprotection step at the optimal endpoint to maximize yield and minimize impurity carryover [2].

Stability-Indicating Method Development for Decitabine Forced Degradation Studies

3-Toluoyl Decitabine is included as a reference marker in stability-indicating HPLC methods used for forced degradation studies of decitabine API and finished drug product. Under hydrolytic stress conditions (acidic, basic, or neutral aqueous buffers at elevated temperature), decitabine undergoes degradation via multiple pathways. The 3-Toluoyl Decitabine standard helps confirm that degradation peaks do not co-elute with process impurities, ensuring method specificity. Its hygroscopic nature and requirement for −20 °C storage under inert atmosphere also serve as a practical benchmark for assessing laboratory handling procedures for moisture-sensitive pharmaceutical intermediates .

Synthetic Route Scouting and Process Optimization for Next-Generation Hypomethylating Agents

In medicinal chemistry and process research programs developing decitabine prodrugs (e.g., guadecitabine/SGI-110) or stabilized decitabine analogs, 3-Toluoyl Decitabine serves as a key intermediate or reference compound for evaluating regioselective protection/deprotection strategies. The toluoyl group is one of several protecting group options (alongside acetyl, p-chlorobenzoyl, p-nitrobenzoyl, and silyl groups) specified in the EP2371825A1 patent for decitabine and azacitidine synthesis. Quantitative comparison of deprotection yields, reaction times, and impurity profiles across different protecting group strategies informs the selection of the optimal synthetic route for scale-up [3].

Quote Request

Request a Quote for 3-Toluoyl Decitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.